molecular formula C8H10N2O B1423795 6-cyclobutylpyridazin-3(2H)-one CAS No. 1161737-37-6

6-cyclobutylpyridazin-3(2H)-one

Cat. No. B1423795
CAS RN: 1161737-37-6
M. Wt: 150.18 g/mol
InChI Key: ZJJALKGGEULFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutylpyridazin-3(2H)-one (6-CBP) is a synthetic compound with a wide range of applications in the scientific research arena. It is an analog of pyridazinone and is structurally related to the pyridine family. 6-CBP has been studied for its potential as a biochemical and physiological modulator, and has been used in laboratory experiments for its unique properties.

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as "6-cyclobutylpyridazin-3(2H)-one," play a crucial role in the pharmaceutical industry due to their diverse biological activities. These compounds serve as the backbone for developing new drugs with potential anticancer, antibacterial, antifungal, and antiviral properties. The synthesis strategies and pharmacological evaluations of these compounds are crucial for identifying novel therapeutic agents. Studies have focused on exploring the synthetic versatility of heterocycles and their pharmacological significance, underlining the ongoing need for innovative approaches in drug discovery (Ghosh et al., 2015; Verma et al., 2019).

Advances in Cyclodextrins and Drug Delivery

Cyclodextrins have emerged as significant carriers in drug delivery systems due to their ability to form inclusion complexes with various drugs, enhancing their solubility, stability, and bioavailability. Research in this area focuses on understanding cyclodextrins' properties and their applications in formulating more efficient drug delivery mechanisms. This includes leveraging their complexation capabilities to improve the pharmacokinetic profiles of drugs and exploring novel delivery systems such as liposomes and nanoparticles (Challa et al., 2005; Sharma & Baldi, 2016).

Photochromic Compounds and Optical Applications

The study of photochromic compounds, which can reversibly change color upon exposure to light, holds great promise for applications in optical materials and sensors. Compounds like "6-cyclobutylpyridazin-3(2H)-one" may contribute to the development of novel materials that can be used in various technological applications, including memory storage devices and photo-switchable dyes. Research in this field aims to explore the mechanisms underlying photochromism and develop new materials with improved performance and stability under different environmental conditions (Xia et al., 2017).

Molecular Modeling in Drug Design

The application of molecular modeling techniques in drug design is an area of growing interest. These techniques allow for the exploration of molecular interactions at the atomic level, providing insights into the drug-receptor binding processes and facilitating the design of more effective drug molecules. By understanding the structural and dynamic features of cyclodextrins and related compounds, researchers can develop novel therapeutic agents with optimized efficacy and safety profiles (Zhao et al., 2016).

properties

IUPAC Name

3-cyclobutyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-5-4-7(9-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJALKGGEULFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclobutylpyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclobutylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-cyclobutylpyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
6-cyclobutylpyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
6-cyclobutylpyridazin-3(2H)-one
Reactant of Route 5
6-cyclobutylpyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
6-cyclobutylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.